4-(1h-Benzimidazol-2-yl)benzenesulfonic acid
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Description
4-(1h-Benzimidazol-2-yl)benzenesulfonic acid, also known as BIS, is a highly fluorescent organic compound with a chemical formula of C14H11N2O3S. It is a chemical compound that is part of the benzimidazole family .
Synthesis Analysis
The synthesis of benzimidazole derivatives has been achieved using various methods. For instance, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde in high yield . Another method involves the reaction of o-phenylenediamines with carboxylic acids in the presence of a strong dehydrating agent, polyphosphoric acid (PPA), or polyphosphoric acid trimethylsilyl ester, to give 2-aryl benzimidazoles .Molecular Structure Analysis
The molecular formula of 4-(1h-Benzimidazol-2-yl)benzenesulfonic acid is C13H10N2O3S. The molecular weight is 274.3 g/mol. The structure of the synthesized compounds was established by NMR spectroscopy .Chemical Reactions Analysis
In the preparation of 2-(4-((1H-benzo[d]imidazol-2-yl)thio)-benzylidene)-hydrazine-1-carbothioamide, the obtained aldehyde was reacted with thiosemicarbazide in ethanol at reflux temperature .Scientific Research Applications
Synthesis and Characterization
- The synthesis of novel chiral compounds using benzimidazole derivatives, such as 4-(1H-benzimidazol-2-yl)benzenesulfonic acid, has been explored. These compounds have been characterized using techniques like FTIR, HRMS, X-Ray crystallography, and NMR spectroscopy, demonstrating their potential in chemical research (Al–Douh, 2012).
Antimicrobial and Antiviral Activities
- A series of 4-[1-(substituted aryl/alkyl carbonyl)-benzoimidazol-2-yl]-benzenesulfonic acids were synthesized and evaluated for their antimicrobial activity. The study also involved QSAR investigations, highlighting the significance of certain molecular parameters in describing antimicrobial activity (Yadav et al., 2010).
Cancer Research
- Derivatives of 1H-benzimidazole, such as 4-(1H-benzimidazol-2-yl)benzenesulfonic acid, have been studied as mammalian DNA topoisomerase I inhibitors, highlighting their potential applications in cancer research and therapy (Alpan et al., 2007).
- New 4-(1H-benzimidazol-2-yl)benzene-1,3-diols were synthesized and evaluated for cytotoxic activity against various human cancer cell lines, demonstrating significant antiproliferative properties (Karpińka et al., 2011).
Corrosion Inhibition
- Benzimidazole derivatives, including 4-(1H-benzimidazol-2-yl)benzenesulfonic acid, have been studied for their effectiveness as corrosion inhibitors for mild steel in acidic environments, showing potential in industrial applications (Yadav et al., 2013).
properties
IUPAC Name |
4-(1H-benzimidazol-2-yl)benzenesulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3S/c16-19(17,18)10-7-5-9(6-8-10)13-14-11-3-1-2-4-12(11)15-13/h1-8H,(H,14,15)(H,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCOWPNNXNAKMLP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)S(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20295597 |
Source
|
Record name | 4-(1h-benzimidazol-2-yl)benzenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20295597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1h-Benzimidazol-2-yl)benzenesulfonic acid | |
CAS RN |
50343-57-2 |
Source
|
Record name | NSC103147 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103147 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(1h-benzimidazol-2-yl)benzenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20295597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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